molecular formula C26H20ClN5O3 B2817599 N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide CAS No. 1111150-72-1

N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide

Cat. No.: B2817599
CAS No.: 1111150-72-1
M. Wt: 485.93
InChI Key: LDVNMYIENYHKFJ-UHFFFAOYSA-N
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Description

N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, an imidazole ring, and a methoxybenzamide moiety

Properties

IUPAC Name

N-[4-[[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O3/c1-34-22-12-6-19(7-13-22)25(33)29-21-10-2-17(3-11-21)14-32-15-23(28-16-32)26-30-24(31-35-26)18-4-8-20(27)9-5-18/h2-13,15-16H,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVNMYIENYHKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Imidazole Ring Formation: The imidazole ring is often formed through the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The oxadiazole and imidazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole and imidazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Compounds containing oxadiazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria. Research indicates that modifications in the structure can enhance their activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The imidazole and oxadiazole frameworks are also associated with anticancer activities. Some derivatives have been reported to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action: These compounds may induce apoptosis or inhibit angiogenesis through various pathways, making them candidates for further development as chemotherapeutic agents .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

StudyCompoundTargetFindings
1Oxadiazole derivativeMRSASignificant inhibition observed in vitro
2Imidazole derivativeCancer cell linesInduced apoptosis in breast cancer cells
3Combined oxadiazole-imidazoleMultiple pathogensBroad-spectrum antimicrobial activity

Mechanism of Action

The mechanism of action of N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methoxybenzamide
  • N-[4-(4-chlorophenyl)-1H-imidazol-1-yl]methylbenzamide
  • 4-methoxy-N-[4-(4-chlorophenyl)-1H-imidazol-1-yl]benzamide

Uniqueness

N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is unique due to the combination of the oxadiazole and imidazole rings within a single molecule. This dual functionality allows for a broader range of interactions with biological targets and chemical reactivity, making it a versatile compound for various applications.

Biological Activity

N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes an oxadiazole ring, an imidazole moiety, and methoxybenzamide functionalities. Its molecular formula is C24H20ClN5O3C_{24}H_{20}ClN_5O_3, with a molecular weight of approximately 462.89 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity by potentially increasing lipophilicity and facilitating cellular uptake.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit diverse biological activities by targeting various enzymes and pathways involved in cancer cell proliferation. These include:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; its inhibition can lead to reduced cell proliferation.
  • Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
  • Telomerase Activity Inhibition : Telomerase is often upregulated in cancer cells; its inhibition can lead to cellular senescence.

Anticancer Activity

A study published in ACS Omega evaluated the anticancer potential of related oxadiazole derivatives against various cancer cell lines. For instance:

CompoundCell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

These findings suggest that similar compounds may exhibit significant cytotoxic effects against multiple cancer types, indicating a promising avenue for further research into this compound's anticancer properties .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study highlighted the effectiveness of related oxadiazole derivatives against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa50 μg/mL

These results demonstrate that compounds with similar structures possess notable antibacterial activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A clinical trial involving a derivative similar to this compound showed promising results in patients with advanced solid tumors, leading to partial responses in 30% of participants.
  • Antimicrobial Testing : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Reacting 4-chlorobenzamide derivatives with hydroxylamine under reflux to form the 1,2,4-oxadiazole ring .

Imidazole Coupling : Using a Suzuki-Miyaura or Ullmann coupling to attach the imidazole moiety to the oxadiazole core. Solvents like dimethylformamide (DMF) and bases such as potassium carbonate are critical for this step .

Benzamide Functionalization : Introducing the 4-methoxybenzamide group via amidation reactions, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Characterization : Intermediate and final products are validated using HPLC, NMR, and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., methoxy group at ~3.8 ppm in 1H NMR) and aromatic proton environments .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields of the oxadiazole-imidazole intermediate?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance solubility of aromatic intermediates .
  • Catalyst Selection : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency in imidazole functionalization .
  • Temperature Control : Optimize reflux conditions (e.g., 80–110°C) to balance reaction rate and byproduct formation .
    • Data Analysis : Use Design of Experiments (DoE) to model interactions between variables (solvent, catalyst loading, temperature) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC50 protocols) .
  • Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out batch-to-batch variability .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding modes across studies and identify off-target interactions .
    • Case Study : Discrepancies in kinase inhibition assays may arise from differences in ATP concentration or enzyme isoforms .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over 100 ns trajectories to assess residence time .
  • Pharmacophore Modeling : Identify critical features (e.g., oxadiazole’s electron-deficient region) for target engagement .
  • ADMET Prediction : Tools like SwissADME evaluate logP (~3.5) and CYP450 inhibition risks to prioritize derivatives .

Data Analysis and Experimental Design

Q. How can researchers design robust SAR studies for derivatives of this compound?

  • Methodology :

  • Scaffold Modification : Systematically vary substituents (e.g., replace 4-methoxy with 4-fluoro in benzamide) and assess activity .
  • Activity Cliffs : Use Free-Wilson analysis to quantify contributions of specific groups (e.g., oxadiazole vs. thiazole) to potency .
    • Example : A 2025 study found that replacing the 4-chlorophenyl group with 4-bromophenyl increased target affinity by 2-fold .

Q. What are best practices for validating the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
  • Plasma Stability : Use human plasma at 37°C to assess half-life; instability may require prodrug strategies .

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